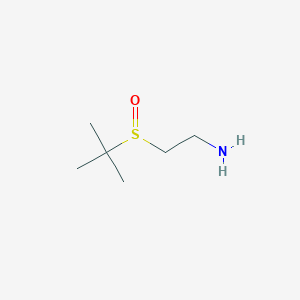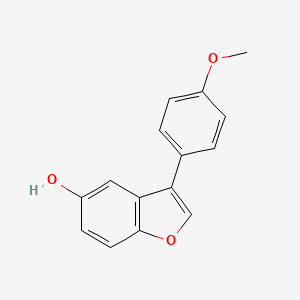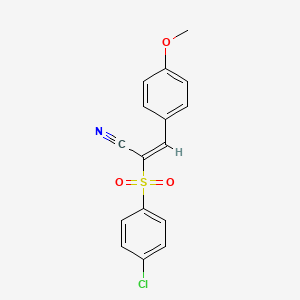
2-(2-Aminoethanesulfinyl)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines and sulfonic acids are common functional groups in organic chemistry. Amines contain a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. Sulfonic acids are strong acids due to the electron-withdrawing effect of the sulfonyl group .
Synthesis Analysis
The synthesis of amines and sulfonic acids can be complex and depends on the starting materials. For example, primary amines can be synthesized by alkylation of ammonia . Sulfonic acids can be synthesized by the sulfonation of aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of a compound like “2-(2-Aminoethanesulfinyl)-2-methylpropane” would likely involve a propane backbone with an amino (NH2) and a sulfinyl (SO) group attached. The exact structure would depend on the locations of these functional groups .Chemical Reactions Analysis
Amines can participate in a variety of reactions, including nucleophilic substitution and acid-base reactions . Sulfonic acids are typically resistant to reduction and oxidation, but can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, amines are typically polar and can participate in hydrogen bonding, affecting their boiling points and solubilities .Aplicaciones Científicas De Investigación
Mechanistic Insights on Stereoselective Nucleophilic Addition
Research has explored the stereoselective nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide, providing valuable insights into the reaction mechanisms using DFT(B3LYP) computations. The study highlights the crucial role of the E and Z isomers of N-tert-butanesulfinyl imine and the bifunctional nature of methylmagnesium bromide and methyllithium in determining the stereoselectivity of the reaction (Hennum et al., 2014).
Biofuel Production Enhancement
Another significant application is in biofuel production, where 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate, has been produced under anaerobic conditions using engineered enzymes. This method addresses the cofactor imbalance in the conversion process, enabling efficient isobutanol production at 100% theoretical yield, which marks a substantial advancement towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Fatty Acid Analysis
2-Amino-2-methylpropanol has been employed as a chemical modifying reagent to analyze unsaturated fatty acids by converting carboxyl groups into nitrogen-containing heterocycles. This method effectively prevents the migration of double bonds during mass spectrometry analysis, offering a new technique for the detailed study of unsaturated fatty acids' fine structures (Zou Yao-hong, 2006).
Immunomodulatory Potential
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols have demonstrated potential immunosuppressive effects. Compounds like FTY720 have shown considerable activity in reducing lymphocyte counts and extending the survival of rat skin allografts, indicating their potential as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butylsulfinylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,3)9(8)5-4-7/h4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUVDHRTWQXLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248596-71-5 |
Source


|
| Record name | 2-(2-aminoethanesulfinyl)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)



![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)